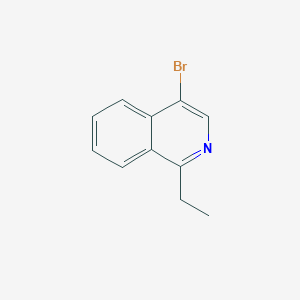

4-Bromo-1-ethylisoquinoline

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H10BrN |

|---|---|

Molecular Weight |

236.11 g/mol |

IUPAC Name |

4-bromo-1-ethylisoquinoline |

InChI |

InChI=1S/C11H10BrN/c1-2-11-9-6-4-3-5-8(9)10(12)7-13-11/h3-7H,2H2,1H3 |

InChI Key |

VULZMDGFKUAIQZ-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NC=C(C2=CC=CC=C21)Br |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Bromo 1 Ethylisoquinoline and Its Structural Analogues

Regioselective Synthesis of 4-Bromoisoquinoline (B23445) Precursors

The initial and critical step in the synthesis of 4-Bromo-1-ethylisoquinoline (B6255706) is the regioselective introduction of a bromine atom at the C-4 position of the isoquinoline (B145761) scaffold. This can be achieved through either the direct halogenation of a pre-formed isoquinoline or by constructing the isoquinoline ring with the bromine atom already in place.

Palladium-Catalyzed Electrocyclic Reactions of 2-Alkynyl Benzyl (B1604629) Azides

A highly effective method for the selective synthesis of 4-bromoisoquinolines involves the palladium-catalyzed electrocyclic reaction of 2-alkynyl benzyl azides. This approach allows for the direct incorporation of the bromine atom at the C-4 position during the formation of the isoquinoline ring. The reaction proceeds smoothly to afford 4-bromoisoquinolines in good yields. The choice of catalyst and reaction conditions is critical for achieving high selectivity for the desired 4-bromo product over other potential isomers.

This methodology is particularly attractive as it introduces the bromine atom in a regioselective manner, which can then serve as a handle for further functionalization of the isoquinoline core.

| Starting Material | Catalyst System | Solvent | Temperature (°C) | Yield (%) | Reference |

| 2-(Phenylethynyl)benzyl azide (B81097) | PdBr₂/CuBr₂/LiBr | MeCN | 80 | 75 | researchgate.net |

| 2-(p-Tolylethynyl)benzyl azide | PdBr₂/CuBr₂/LiBr | MeCN | 80 | 78 | researchgate.net |

| 2-(m-Tolylethynyl)benzyl azide | PdBr₂/CuBr₂/LiBr | MeCN | 80 | 72 | researchgate.net |

Halogenation Strategies for Isoquinoline Scaffolds

Direct halogenation of the isoquinoline ring is another viable route to obtain 4-bromoisoquinoline precursors. Various brominating agents and reaction conditions have been explored to achieve regioselectivity, with the C-4 position being a target for electrophilic substitution. The reactivity of the isoquinoline nucleus can be modulated by the reaction medium and the nature of the halogenating agent. For instance, bromination of isoquinoline hydrochloride in nitrobenzene (B124822) at elevated temperatures has been shown to produce 4-bromoisoquinoline. prepchem.comquickcompany.in

The choice of the specific halogenation strategy often depends on the desired scale of the reaction and the compatibility with other functional groups present in the molecule.

| Substrate | Brominating Agent | Solvent | Temperature (°C) | Product | Reference |

| Isoquinoline Hydrochloride | Bromine | Nitrobenzene | ~180 | 4-Bromoisoquinoline | prepchem.com |

| Isoquinoline | N-Bromosuccinimide | Acetic Acid | Reflux | 4-Bromoisoquinoline |

Introduction of the Ethyl Group at the C-1 Position

With the 4-bromoisoquinoline scaffold in hand, the next key transformation is the introduction of an ethyl group at the C-1 position. This can be accomplished through several modern synthetic methods, including cross-coupling reactions with organometallic reagents or through reductive pathways.

Alkylation Reactions Utilizing Organometallic Reagents

Palladium- or nickel-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. To introduce an ethyl group at the C-1 position of 4-bromoisoquinoline, a common strategy involves the initial conversion of the C-1 position to a suitable leaving group, such as a chlorine or bromine atom. This 1-halo-4-bromoisoquinoline can then be coupled with an ethyl-containing organometallic reagent.

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent, such as ethylzinc (B8376479) chloride, in the presence of a palladium or nickel catalyst. organic-chemistry.org This reaction is known for its high functional group tolerance and good yields.

Kumada Coupling: The Kumada coupling employs a Grignard reagent, like ethylmagnesium bromide, with a nickel or palladium catalyst. mdpi.com This method is often cost-effective due to the ready availability of Grignard reagents.

Suzuki Coupling: The Suzuki coupling involves the reaction of an organoboron compound, such as ethylboronic acid, with the halo-isoquinoline in the presence of a palladium catalyst and a base. nih.govnih.govpharmaguideline.com This reaction is widely used due to the stability and low toxicity of the boronic acid reagents.

| 1-Halo-4-bromoisoquinoline | Organometallic Reagent | Catalyst | Ligand | Solvent | Yield (%) | Reference |

| 1-Chloro-4-bromoisoquinoline | Ethylzinc Chloride | Pd(PPh₃)₄ | - | THF | ~85 | organic-chemistry.orgacs.org |

| 1-Chloro-4-bromoisoquinoline | Ethylmagnesium Bromide | Ni(dppp)Cl₂ | - | THF | ~80 | mdpi.com |

| 1-Chloro-4-bromoisoquinoline | Ethylboronic Acid | Pd(OAc)₂ | SPhos | Toluene/H₂O | ~90 | nih.govnih.govpharmaguideline.com |

Reductive Functionalization Pathways

An alternative strategy for introducing the ethyl group at the C-1 position involves a two-step reductive functionalization sequence. This approach typically begins with the acylation of the isoquinoline ring at the C-1 position, followed by the reduction of the resulting ketone to an ethyl group.

Friedel-Crafts Acylation: A Friedel-Crafts acylation reaction can be employed to introduce an acetyl group at the C-1 position of a suitable isoquinoline precursor. wikipedia.orgsigmaaldrich.comorganic-chemistry.orgmasterorganicchemistry.com This reaction typically uses an acylating agent such as acetyl chloride or acetic anhydride (B1165640) in the presence of a Lewis acid catalyst.

Clemmensen and Wolff-Kishner Reductions: The resulting 1-acetyl-4-bromoisoquinoline can then be reduced to 1-ethyl-4-bromoisoquinoline using classical reduction methods. The Clemmensen reduction utilizes zinc amalgam and concentrated hydrochloric acid, and is suitable for substrates that are stable to strongly acidic conditions. wikipedia.orgjuniperpublishers.comannamalaiuniversity.ac.inbyjus.comyoutube.com The Wolff-Kishner reduction, on the other hand, employs hydrazine (B178648) and a strong base at high temperatures and is ideal for substrates that are sensitive to acid. pharmaguideline.comwikipedia.orgyoutube.comorganic-chemistry.orgmasterorganicchemistry.com

| Intermediate | Reduction Method | Reagents | Conditions | Product | Reference |

| 1-Acetyl-4-bromoisoquinoline | Clemmensen Reduction | Zn(Hg), conc. HCl | Heat | 1-Ethyl-4-bromoisoquinoline | wikipedia.organnamalaiuniversity.ac.in |

| 1-Acetyl-4-bromoisoquinoline | Wolff-Kishner Reduction | H₂NNH₂, KOH | High Temperature | 1-Ethyl-4-bromoisoquinoline | wikipedia.orgorganic-chemistry.org |

Convergent and Multi-Component Approaches to Substituted Isoquinolines

Convergent and multi-component reactions (MCRs) offer highly efficient and atom-economical pathways to complex molecular scaffolds like substituted isoquinolines from simple and readily available starting materials in a single synthetic operation. organic-chemistry.orgnih.govnih.gov These strategies are particularly valuable for generating libraries of analogues for structure-activity relationship studies.

Various MCRs have been developed for the synthesis of isoquinoline derivatives, often involving the condensation of several components, such as an aldehyde, an amine, and an alkyne, in the presence of a catalyst. organic-chemistry.orgnih.govnih.gov While a specific MCR for the direct synthesis of this compound may require bespoke development, the principles of MCRs can be applied to construct highly substituted isoquinoline cores that can be further elaborated to the target molecule. For instance, a three-component reaction could potentially assemble a 1-ethyl-substituted isoquinoline, which could then be regioselectively brominated at the C-4 position. The versatility of MCRs lies in the ability to vary each component, allowing for the rapid generation of a diverse range of substituted isoquinolines.

Transition Metal-Catalyzed Routes to 4-Substituted Isoquinolines

Transition metal catalysis has revolutionized the synthesis of complex organic molecules, and the construction of the isoquinoline framework is no exception. Palladium and copper catalysts, in particular, have been extensively employed in the development of novel and efficient synthetic methodologies.

The palladium-catalyzed Heck reaction is a powerful method for the formation of carbon-carbon bonds, typically between an unsaturated halide and an alkene. This reaction has been adapted for the C-4 functionalization of isoquinolines.

A highly efficient palladium-catalyzed Heck-type cascade process with 2-(1-alkynyl)benzaldimines provides access to a broad range of 4-alkylated isoquinoline derivatives in moderate to good yields. ijarsct.co.in In this reaction, the σ-alkylpalladium(II) intermediate formed during the Heck reaction activates the alkyne toward intramolecular nucleophilic attack. ijarsct.co.in

Furthermore, a palladium-catalyzed domino Heck/intermolecular cross-coupling reaction has been developed for the efficient synthesis of 4-alkylated isoquinoline derivatives. ijarsct.co.in Additionally, a palladium-catalyzed dearomative Heck/C–H activation/[4 + 2] decarboxylative cyclization of C2-tethered indoles has been reported, showcasing the versatility of Heck-type reactions in complex heterocyclic synthesis. thieme-connect.de

The process typically involves the palladium-catalyzed coupling of an enolate with an ortho-functionalized aryl halide to furnish a protected 1,5-dicarbonyl moiety, which can then be cyclized with a source of ammonia (B1221849) to form the isoquinoline ring. This route is highly regioselective and tolerates a wide range of substituents, including those that lead to traditionally difficult-to-access electron-deficient isoquinoline skeletons. A one-pot, three-component synthesis can also be achieved using this strategy.

Copper-catalyzed reactions offer a more economical and sustainable alternative to palladium-based methodologies. Copper catalysis has been successfully applied to the synthesis of various isoquinoline derivatives.

A copper-catalyzed cascade reaction has been designed for the synthesis of highly substituted isoquinolone-4-carboxylic acids. This method utilizes an Ugi postcyclization strategy with ammonia and 2-halobenzoic acids as key building blocks. The protocol employs a ligand-free catalytic system, exhibits a broad substrate scope, and shows good functional group tolerance.

Another copper-catalyzed domino reaction involves the synthesis of C-4 sulfonated isoquinolin-1(2H)-ones from the reaction of substituted 2-bromobenzamides with sulfonylacetonitriles. This one-pot synthesis is a practical and efficient approach to sulfone-containing isoquinolinones.

Furthermore, a palladium- and copper-cocatalyzed coupling and cyclization of terminal acetylenes with tert-butylimines of o-iodobenzaldehydes provides isoquinolines in excellent yields and with short reaction times. While aryl- and alkenyl-substituted acetylenes undergo palladium-catalyzed annulation, alkyl-substituted acetylenes are successfully cyclized under copper catalysis.

| Catalyst | Reaction Type | Key Intermediates/Features | Product Scope | Reference |

|---|---|---|---|---|

| Palladium | Heck Reaction | σ-Alkylpalladium(II) intermediate | 4-Alkylated isoquinolines | ijarsct.co.in |

| Palladium | α-Arylation/Cyclization | Protected 1,5-dicarbonyl moiety | Polysubstituted isoquinolines | |

| Copper | Cascade Reaction (Ugi postcyclization) | Ligand-free system | Isoquinolone-4-carboxylic acids | |

| Copper | Domino Reaction | Ullmann-type coupling | C-4 Sulfonated isoquinolin-1(2H)-ones | |

| Palladium/Copper | Coupling/Cyclization | Sequential catalysis | Substituted isoquinolines |

Synthesis of this compound Derivatives with Modified Heterocyclic Rings

Modifying the heterocyclic core of this compound introduces new chemical properties and potential applications. This section explores the synthesis of isoquinoline N-oxides, fused heterocyclic systems, and dione (B5365651) derivatives.

Preparation of Isoquinoline N-Oxides

Isoquinoline N-oxides are valuable intermediates and possess interesting biological activities. Conventional synthesis involves the direct N-oxidation of the parent isoquinoline. nih.gov However, more modern approaches focus on constructing the N-oxide ring directly from acyclic precursors.

One such method is the copper(I)-catalyzed intramolecular cyclization of (E)-2-alkynylaryl oxime derivatives in water. nih.gov This environmentally friendly protocol proceeds under mild conditions without the need for organic solvents or ligands. By choosing a protecting group for the oxime hydroxyl, the reaction can be selectively directed towards either isoquinolines (via N-O cleavage) or isoquinoline N-oxides (via O-H cleavage). nih.gov Another powerful, metal-free approach is the hypervalent iodine-mediated oxidative cyclization of ketoximes with alkenes. nih.gov Using phenyliodine bis(trifluoroacetate) (PIFA) as an oxidant, this reaction affords a variety of N-heterocyclic products, including isoquinoline N-oxides, in excellent yields. nih.gov The reaction tolerates a range of alkyl and aryl groups on the ketoxime, making it a versatile method for producing substituted isoquinoline N-oxides. nih.gov

Table 1: Selected Methods for Isoquinoline N-Oxide Synthesis

| Method | Catalyst/Reagent | Key Precursor | Advantages |

| Copper-Catalyzed Cyclization | CuI | (E)-2-Alkynylaryl oxime | Green solvent (water), mild conditions, selective synthesis |

| Hypervalent Iodine-Mediated Cyclization | PIFA | Ketoxime with alkene moiety | Metal-free, excellent yields, broad substrate scope |

| Rh(III)-Catalyzed Annulation | Rh(III) complex | Aryl oxime and tertiary propargyl alcohol | Regioselective, efficient for functionalized N-oxides |

Formation of Isoquinoline-Fused Systems (e.g., Triazolo, Tetrazolo Isoquinolines)

Fusing additional heterocyclic rings, such as triazoles or tetrazoles, to the isoquinoline core generates complex polycyclic systems with unique properties. A common strategy for forming a fused triazole ring is the intramolecular "click" reaction. One-pot methodologies, such as the Ugi-azide four-component reaction followed by an intramolecular cycloaddition, have been developed to create triazole-fused benzodiazepines, and similar principles can be applied to isoquinoline systems. beilstein-archives.org This process involves reacting an azide-containing starting material with an amine, an isocyanide, and a carbonyl compound, followed by heating to induce the cyclization. beilstein-archives.org

The synthesis of fused tetrazoles can also be achieved through multicomponent reactions. For instance, the reaction of 2-azidobenzaldehyde, propargylamine, an isocyanide, and trimethylsilyl (B98337) azide (TMSN3) can lead to tetrazole-tethered structures after a heating step. beilstein-archives.org Another approach involves the oxidative cyclization of 1,2,4,5-tetrazines bearing an amidine moiety. This reaction, often mediated by reagents like (diacetoxyiodo)benzene, can produce nih.govbeilstein-archives.orgresearchgate.nettriazolo[1,5-b] nih.govbeilstein-archives.orgresearchgate.netresearchgate.nettetrazines. nih.gov Adapting these methods to an appropriately functionalized this compound precursor, for example, one bearing an azide or an amidine group, would allow for the construction of novel triazolo- or tetrazolo-fused isoquinoline derivatives.

Synthesis of Isoquinoline-1,3(2H,4H)-dione Derivatives

The isoquinoline-1,3(2H,4H)-dione scaffold is a key structural motif in many biologically active compounds. Various synthetic methods have been developed for its construction. A notable approach is the cascade reaction between N-alkyl-N-methacryloylbenzamide and aryl aldehydes. rsc.org This reaction proceeds via an oxidative cross-coupling followed by a radical addition to the aromatic ring, affording the dione derivatives in good yields under mild, metal-free conditions. rsc.org

Recent advancements include visible-light-mediated tandem reactions of acryloylbenzamides with various radical precursors, such as alkyl boronic acids or arylsulfonylhydrazides, to generate functionalized isoquinoline-1,3(2H,4H)-diones. researchgate.net Furthermore, 4-diazoisoquinoline-1,3(2H,4H)-diones have been used as versatile intermediates. nih.gov They can undergo photochemical O–H insertion reactions to introduce fluorinated moieties or participate in rhodium-catalyzed reactions with nitriles and heterocycles. nih.gov An electrochemical continuous-flow method has also been developed for the sulfonylation of alkenes with sulfonylhydrazides to produce 4-(sulfonylmethyl)isoquinoline-1,3(2H,4H)-diones under metal- and oxidant-free conditions. researchgate.net

Table 2: Modern Synthetic Routes to Isoquinoline-1,3(2H,4H)-diones

| Method | Key Reagents | Reaction Type | Key Features |

| Cascade Reaction | N-alkyl-N-methacryloylbenzamide, Aryl aldehyde | Oxidative cross-coupling, Radical addition | Metal-free, mild conditions |

| Photochemical Tandem Reaction | Acryloylbenzamides, Alkyl boronic acids | Radical addition, Cyclization | Visible-light mediated |

| Electrochemical Flow Synthesis | Alkenes, Sulfonylhydrazides | Sulfonylation, Cyclization | Metal-free, oxidant-free, scalable |

| Photochemical Functionalization | 4-Diazoisoquinoline-1,3(2H,4H)-dione, Alcohols | O–H insertion | Mild functionalization, introduction of fluorinated groups |

Stereochemical Control in this compound Synthesis (if applicable to specific routes)

Stereochemistry, the spatial arrangement of atoms within a molecule, is a fundamental aspect of organic synthesis that profoundly influences a compound's properties and biological activity. rijournals.com Achieving stereochemical control, particularly in the synthesis of complex molecules like derivatives of this compound, is a significant challenge. rijournals.com This control is most relevant when synthetic routes create new stereocenters.

For the synthesis of this compound itself, if proceeding through achiral precursors and reagents, the final product will be achiral. However, many of the advanced methodologies used to create its derivatives, particularly the isoquinoline-1,3(2H,4H)-diones, can generate stereocenters. For example, if the substituent at the 4-position of the dione is introduced via a reaction that creates a chiral carbon, the product can exist as a mixture of enantiomers or diastereomers.

Strategies to control stereochemistry include asymmetric synthesis using chiral catalysts, chiral auxiliaries, or stereoselective reactions. rijournals.com For instance, the enantioselective synthesis of isoquinoline-1,3(2H,4H)-dione derivatives has been achieved using chiral phosphoric acid catalysts in reactions involving ketimines. rsc.org While the literature does not specifically detail stereocontrolled routes to this compound, the principles of asymmetric catalysis are broadly applicable. Should a synthetic pathway to this specific molecule or its derivatives involve the formation of a stereocenter, employing a chiral rhodium catalyst in an annulation reaction or a chiral phase-transfer catalyst in an alkylation step could be viable strategies to induce enantioselectivity. The primary challenges lie in designing a synthetic route that allows for the introduction of a stereocenter and identifying a suitable chiral catalyst that provides high efficiency and stereoselectivity for the specific substrate. rijournals.com

Chemical Reactivity and Mechanistic Transformation of 4 Bromo 1 Ethylisoquinoline

Reactivity of the C-4 Bromine Substituent

The bromine atom at the C-4 position of the isoquinoline (B145761) ring is a key handle for introducing molecular complexity through various carbon-carbon and carbon-heteroatom bond-forming reactions. Its reactivity is primarily exploited in transition metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution pathways.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the derivatization of aryl halides. 4-Bromo-1-ethylisoquinoline (B6255706) is an excellent substrate for such transformations, enabling the introduction of a wide range of substituents at the C-4 position. The inherent electronic properties of the isoquinoline ring influence the reactivity of the C-Br bond in these catalytic cycles.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromo-isoquinoline with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. This method is widely used for the formation of biaryl and aryl-heteroaryl structures. While specific studies on this compound are not extensively documented in publicly available literature, the utility of 4-haloisoquinolines as substrates in Suzuki couplings is well-established. acs.org The general mechanism involves the oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the catalyst.

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, employing a palladium catalyst and a copper(I) co-catalyst. This reaction is instrumental in the synthesis of arylalkynes. 4-Halogenated isoquinolines are known to be viable substrates for Sonogashira couplings, allowing for the introduction of alkynyl moieties at the C-4 position. acs.org The catalytic cycle is initiated by the formation of a copper(I) acetylide, which then undergoes transmetalation to the palladium center after its oxidative addition to the this compound.

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent as the coupling partner for the aryl halide. This reaction is known for its high functional group tolerance and reactivity. Although specific examples with this compound are not readily found, the general applicability of Negishi coupling to heteroaryl halides suggests its potential for the functionalization of this substrate.

| Cross-Coupling Reaction | Reagent | Catalyst System | Product Type |

| Suzuki-Miyaura | Organoboronic acid/ester | Palladium catalyst + Base | C4-Aryl/Vinyl isoquinoline |

| Sonogashira | Terminal alkyne | Palladium catalyst + Copper(I) co-catalyst + Base | C4-Alkynyl isoquinoline |

| Negishi | Organozinc reagent | Palladium or Nickel catalyst | C4-Alkyl/Aryl/Vinyl isoquinoline |

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNA) on aryl halides is generally challenging but can be facilitated by the presence of electron-withdrawing groups on the aromatic ring. In the case of this compound, the electron-deficient nature of the pyridine (B92270) ring within the isoquinoline system can promote nucleophilic attack at the C-4 position, particularly with strong nucleophiles.

The reaction of 4-haloisoquinolines with various nucleophiles, such as amines, alkoxides, and thiolates, can lead to the displacement of the bromide. The presence of the nitrogen atom in the ring helps to stabilize the intermediate Meisenheimer complex, which is formed upon nucleophilic attack. The reaction conditions, including the nature of the nucleophile, solvent, and temperature, play a crucial role in the success of these transformations. For instance, reactions with amines can provide access to 4-aminoisoquinoline derivatives, which are important substructures in biologically active molecules.

Formation of Organometallic Reagents

The bromine atom at the C-4 position can be utilized to generate organometallic reagents, such as Grignard or organolithium species, through metal-halogen exchange.

Grignard Reagents: The reaction of this compound with magnesium metal in an ethereal solvent, such as THF or diethyl ether, is expected to form the corresponding Grignard reagent, 1-ethylisoquinolin-4-ylmagnesium bromide. mnstate.eduwvu.eduadichemistry.comwisc.edumasterorganicchemistry.com The formation of this organometallic intermediate inverts the polarity at the C-4 carbon, transforming it from an electrophilic to a nucleophilic center. This powerful nucleophile can then be reacted with a variety of electrophiles, such as aldehydes, ketones, esters, and carbon dioxide, to introduce a wide range of functional groups at the C-4 position. mnstate.edumasterorganicchemistry.com

| Organometallic Reagent | Preparation Method | Subsequent Reaction with Electrophiles |

| Grignard Reagent | Reaction with Mg metal in ether | Aldehydes, Ketones, Esters, CO2, etc. |

Transformations Involving the C-1 Ethyl Group

The ethyl group at the C-1 position of the isoquinoline ring also offers opportunities for chemical modification, primarily through reactions involving the benzylic-like protons of the methylene (B1212753) group.

Oxidative Modifications

The benzylic position of the ethyl group is susceptible to oxidation. Treatment with strong oxidizing agents, such as potassium permanganate (KMnO4) or chromic acid, under appropriate conditions, can lead to the oxidation of the ethyl group to an acetyl group or even a carboxylic acid. shahucollegelatur.org.in The specific product obtained often depends on the strength of the oxidizing agent and the reaction conditions. For instance, milder oxidation conditions might favor the formation of 1-acetyl-4-bromoisoquinoline, while more forcing conditions could lead to 4-bromoisoquinoline-1-carboxylic acid.

Functional Group Interconversions

The protons on the carbon adjacent to the isoquinoline ring are acidic due to the electron-withdrawing nature of the heterocyclic system. This acidity allows for deprotonation with a strong base to form a carbanion. This carbanion can then react with various electrophiles, enabling a range of functional group interconversions. For example, reaction with an alkyl halide could lead to chain extension, while reaction with a carbonyl compound would introduce a hydroxylated side chain. These transformations provide a pathway to more complex C-1 substituted isoquinoline derivatives.

Electrophilic and Radical Reactions on the Isoquinoline Skeleton

The reactivity of the isoquinoline nucleus in this compound is dictated by the interplay of the electron-donating ethyl group at the C1 position and the electron-withdrawing bromine atom at the C4 position, as well as the inherent electronic properties of the fused pyridine and benzene (B151609) rings. Electrophilic and radical reactions are fundamental to understanding the chemical behavior of this molecule and for its further functionalization.

Bromination and Other Halogenation Selectivity

Electrophilic aromatic substitution reactions on the isoquinoline ring system are influenced by the nitrogen atom, which deactivates the pyridine ring towards electrophilic attack and directs incoming electrophiles to the benzene ring. quimicaorganica.org Generally, electrophilic substitution on isoquinoline occurs preferentially at the C5 and C8 positions due to the stability of the resulting cationic intermediates. quimicaorganica.org

In the case of this compound, the presence of the ethyl group at C1 is expected to have a minimal directing effect on electrophilic substitution on the benzene ring. The bromine atom at C4 will further deactivate the pyridine ring. Therefore, further bromination or other halogenations are predicted to occur on the benzene portion of the molecule.

Table 1: Predicted Regioselectivity of Electrophilic Halogenation on this compound

| Position | Predicted Reactivity | Rationale |

| C5 | Favorable | Formation of a stable cationic intermediate. |

| C8 | Favorable | Formation of a stable cationic intermediate. |

| C6, C7 | Less Favorable | Less stable cationic intermediates compared to C5 and C8 attack. |

| Pyridine Ring | Unfavorable | Deactivated by the nitrogen atom and the C4 bromine. |

Free-Radical Substitution Patterns

Free-radical substitution reactions offer an alternative pathway for the functionalization of isoquinoline derivatives. These reactions are typically initiated by radical initiators and proceed via a chain mechanism. savemyexams.com The selectivity of free-radical substitution is often different from that of electrophilic substitution and is governed by the stability of the radical intermediates formed. chemistrysteps.com

For this compound, free-radical attack can potentially occur at various positions. Radical bromination of a methyl-substituted isoquinoline derivative has been shown to be selective for the methyl group, indicating that benzylic-type positions are susceptible to radical attack. thieme-connect.de In this compound, the ethyl group at the C1 position possesses benzylic hydrogens on the α-carbon, which are expected to be reactive towards radical abstraction.

The reaction of alkanes with bromine in the presence of ultraviolet light is a classic example of a free-radical substitution reaction. chemguide.co.uk The selectivity of radical bromination is notably higher than chlorination, with a strong preference for substitution at positions that lead to the formation of more stable radical intermediates (tertiary > secondary > primary). youtube.com

While specific experimental data on the free-radical substitution of this compound is scarce, it is plausible that under radical conditions, substitution would preferentially occur at the α-carbon of the ethyl group.

Table 2: Predicted Free-Radical Substitution Patterns for this compound

| Position of Attack | Expected Product | Rationale |

| α-carbon of the ethyl group | 4-Bromo-1-(1-bromoethyl)isoquinoline | Formation of a resonance-stabilized benzylic radical. |

| Benzene ring | Mixture of brominated isomers | Less favorable than attack at the benzylic position. |

| Pyridine ring | Unlikely | The pyridine ring is generally less reactive towards radical attack. |

Mechanistic Investigations of Key Reactions

Understanding the mechanisms of reactions involving this compound is crucial for optimizing reaction conditions and designing novel synthetic transformations. Various analytical techniques and theoretical studies can be employed to elucidate these mechanisms.

Cyclic Voltammetry Studies in Reaction Mechanism Elucidation

Cyclic voltammetry is a powerful electrochemical technique that can provide valuable insights into the redox behavior of molecules and the mechanisms of electron transfer reactions. researchgate.net By studying the oxidation and reduction potentials of a compound, it is possible to determine the feasibility of certain redox reactions and to identify reactive intermediates.

A study on a biologically active isoquinoline derivative, 2-benzoyl-7-methoxy-2,3-dihydroisoquinoline-4(1H)-one, demonstrated the utility of cyclic voltammetry in elucidating its redox mechanism. researchgate.net The study revealed the involvement of protons in the redox process and allowed for the determination of key parameters such as the pKa, diffusion coefficient, and heterogeneous electron transfer rate constant. researchgate.net

While specific cyclic voltammetry data for this compound is not available, such studies would be invaluable for understanding its behavior in reactions involving electron transfer. For instance, in a hypothetical reductive dehalogenation reaction, cyclic voltammetry could be used to determine the reduction potential of the C-Br bond and to probe the stability of the resulting isoquinolyl radical or anion. The reductive dechlorination of 9-chloroanthracene, a related haloarene, has been investigated using cyclic voltammetry, providing a model for how such studies could be applied to this compound. researchgate.net

Detailed Kinetic and Thermodynamic Analyses

Kinetic and thermodynamic studies are essential for a quantitative understanding of reaction mechanisms. Kinetic analysis involves measuring reaction rates under various conditions to determine the rate law and activation parameters, which can help to identify the rate-determining step of a reaction. nih.gov Thermodynamic analysis provides information about the energy changes that occur during a reaction, allowing for the determination of equilibrium constants and the relative stability of reactants, intermediates, and products. nih.gov

While there are no specific kinetic or thermodynamic data available for reactions of this compound, isoconversional kinetic analysis is a powerful method for elucidating complex reaction mechanisms from thermoanalytical data. mdpi.com Such an approach could be applied to study the thermal decomposition or isomerization reactions of this compound.

Thermochemical data for the parent isoquinoline molecule are available, providing a baseline for understanding the energetic properties of its derivatives. nist.gov However, it is noted that there is a general lack of thermochemical data for alkylated isoquinolines. nih.gov

Role of Ligand Design in Catalytic Processes

In recent years, isoquinoline derivatives have emerged as important ligands in transition metal-catalyzed reactions, particularly in asymmetric synthesis. nih.gov The design of chiral ligands is crucial for achieving high enantioselectivity in these processes. The isoquinoline moiety can act as a coordinating group, and its steric and electronic properties can be fine-tuned by introducing substituents.

For example, 1-(2'-Diphenylphosphino-1'-naphthyl)isoquinoline (QUINAP) is a well-known atropisomeric ligand that has been successfully employed in a variety of catalytic asymmetric reactions. acs.orgresearchgate.net The synthesis and resolution of such ligands are critical steps in the development of new catalytic systems. acs.org

While this compound itself has not been reported as a ligand, its structure provides a scaffold that could be modified for such applications. The bromine atom at the C4 position could serve as a handle for further functionalization, for instance, through cross-coupling reactions to introduce phosphine (B1218219) or other coordinating groups. The ethyl group at C1 would influence the steric environment around a coordinated metal center. The design and synthesis of new isoquinoline-based ligands continue to be an active area of research, with the potential to lead to novel and more efficient catalytic transformations. nih.gov

Computational and Theoretical Studies of 4 Bromo 1 Ethylisoquinoline

Quantum Chemical Calculations on Molecular Structure and Electronic Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the molecular and electronic structure of 4-Bromo-1-ethylisoquinoline (B6255706). While specific computational studies on this exact molecule are not prevalent in the literature, the well-established principles of computational chemistry and studies on the parent isoquinoline (B145761) molecule and its derivatives allow for a detailed projection of its properties. tandfonline.comresearchgate.net

DFT calculations, using a functional such as B3LYP with a suitable basis set like 6-311++G(d,p), can be employed to optimize the geometry of this compound. tandfonline.com This would provide precise information on bond lengths, bond angles, and dihedral angles. For the parent isoquinoline, DFT studies have determined a dipole moment of 2.004 D and specific rotational constants, which are expected to be altered by the introduction of the bromo and ethyl substituents in this compound. tandfonline.comresearchgate.net

The electronic properties of this compound can be thoroughly investigated by analyzing its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For the parent isoquinoline, the HOMO and LUMO energies have been calculated to be -5.581 eV and 1.801 eV, respectively, resulting in a HOMO-LUMO energy gap of 3.78 eV. tandfonline.com This gap is a crucial indicator of the molecule's chemical stability and reactivity. tandfonline.com The presence of the electron-withdrawing bromine atom at the C4 position and the electron-donating ethyl group at the C1 position would significantly influence the energy and distribution of these orbitals in this compound.

The table below presents a comparison of calculated electronic properties for the parent isoquinoline and projected values for this compound, illustrating the expected influence of the substituents.

| Property | Isoquinoline (Calculated) tandfonline.com | This compound (Projected) |

| HOMO Energy | -5.581 eV | Lower due to the inductive effect of bromine |

| LUMO Energy | 1.801 eV | Lower due to the influence of substituents |

| HOMO-LUMO Gap | 3.78 eV | Likely smaller, indicating higher reactivity |

| Dipole Moment | 2.004 D | Higher due to the polar C-Br bond |

Investigation of Reaction Mechanisms through Computational Modeling

Computational modeling is a valuable tool for investigating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, transition states can be located, and activation energies can be calculated, providing a deeper understanding of the reaction kinetics and thermodynamics.

For instance, the synthesis of isoquinoline derivatives often involves transition-metal-catalyzed reactions. researchgate.net Computational modeling can be used to explore the detailed steps of such catalytic cycles, including oxidative addition, reductive elimination, and migratory insertion. By modeling the intermediates and transition states, the role of the catalyst and the factors influencing the reaction's efficiency and selectivity can be elucidated. While specific studies on this compound are not available, the methodologies applied to other isoquinoline syntheses would be directly applicable. researchgate.net

Prediction of Reactivity and Selectivity in Organic Transformations

Computational methods can predict the reactivity and selectivity of this compound in various organic transformations. Global reactivity descriptors, derived from the energies of the frontier molecular orbitals, provide a quantitative measure of a molecule's reactivity. mdpi.com

Key reactivity descriptors that can be calculated for this compound include:

Chemical Hardness (η): A measure of the molecule's resistance to deformation of its electron cloud. For isoquinoline, the calculated chemical hardness is 1.89. tandfonline.com

Electronegativity (χ): The ability of the molecule to attract electrons.

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile. For some tetrahydroisoquinoline derivatives, this has been calculated to be around 3.56-3.60 eV, indicating their electrophilic nature. mdpi.com

These descriptors, along with the analysis of the distribution of the frontier molecular orbitals, can predict the most likely sites for electrophilic and nucleophilic attack on the this compound ring system. For example, the locations of the HOMO and LUMO can indicate where the molecule is most likely to donate or accept electrons, respectively. This information is crucial for predicting the regioselectivity of reactions such as electrophilic aromatic substitution or nucleophilic addition.

The following table summarizes key global reactivity descriptors and their significance in predicting the chemical behavior of this compound.

| Descriptor | Definition | Significance for this compound |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Indicates the overall stability of the molecule. |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Predicts the molecule's electron-attracting tendency. |

| Electrophilicity Index (ω) | χ2 / (2η) | Quantifies the electrophilic character of the molecule. |

Molecular Dynamics Simulations (if applicable to specific research context)

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of this compound, particularly in the context of its interactions with other molecules, such as solvents or biological macromolecules. nih.govmdpi.com While classical MD simulations are not typically used to study the intrinsic properties of a small molecule in isolation, they are invaluable for understanding its behavior in a more complex environment.

In a biological context, if this compound were being investigated as a potential ligand for a protein target, MD simulations could be used to:

Simulate the binding process of the molecule to the active site of the protein.

Analyze the stability of the ligand-protein complex over time.

Identify the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that contribute to binding affinity.

For example, MD simulations have been used to study the binding of quinoline-based inhibitors to enzyme targets, revealing key residues involved in the interaction and providing a rationale for the observed inhibitory activity. nih.gov A similar approach could be applied to this compound to explore its potential as a bioactive molecule. The simulation would involve placing the molecule in a simulation box with the target protein and water molecules and then solving Newton's equations of motion for all atoms in the system over a period of time.

Applications of 4 Bromo 1 Ethylisoquinoline in Advanced Organic Synthesis and Materials Science

Building Block for Complex Isoquinoline-Based Scaffolds

The intrinsic reactivity of the carbon-bromine bond in 4-Bromo-1-ethylisoquinoline (B6255706) makes it a prime substrate for a variety of metal-catalyzed cross-coupling reactions. These reactions are fundamental to modern organic synthesis, allowing for the precise and efficient formation of carbon-carbon and carbon-heteroatom bonds.

Synthesis of Polysubstituted Isoquinolines

The generation of polysubstituted isoquinolines from this compound is readily achieved through palladium-catalyzed cross-coupling reactions, which are cornerstones of contemporary synthetic chemistry. fiveable.menobelprize.org The bromine atom at the C4 position acts as a versatile synthetic handle, enabling the introduction of a wide array of functional groups.

Key reactions for this purpose include:

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron species, such as a boronic acid or ester, to form a new carbon-carbon bond. wikipedia.org By employing this method, various aryl or heteroaryl substituents can be introduced at the 4-position of the 1-ethylisoquinoline (B1594896) core. researchgate.netberkeley.eduresearchgate.net

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between this compound and a terminal alkyne. wikipedia.orgorganic-chemistry.org The resulting 4-alkynyl-1-ethylisoquinolines are themselves valuable intermediates for further transformations. nih.gov

Buchwald-Hartwig Amination: This powerful method is used to form carbon-nitrogen bonds by coupling the aryl bromide with a primary or secondary amine. wikipedia.orglibretexts.org This allows for the synthesis of a diverse range of 4-amino-1-ethylisoquinoline derivatives, which are of significant interest in medicinal chemistry. organic-synthesis.com

These methodologies collectively provide a robust platform for creating a library of intricately substituted isoquinoline (B145761) derivatives, each with potentially unique chemical and physical properties. nih.gov

Construction of Fused and Bridged Heterocyclic Systems

Beyond simple substitution, this compound is a key starting material for the synthesis of more complex, multi-cyclic structures. rsc.org These fused and bridged heterocyclic systems are prevalent in natural products and pharmacologically active compounds. researchgate.netrsc.org

The synthesis of such systems often involves a multi-step sequence where an initial cross-coupling reaction at the C4 position introduces a functional group that can subsequently participate in an intramolecular cyclization. For instance, a Sonogashira coupling can introduce an alkynyl group, which can then undergo a base-catalyzed ring closure to form a new fused ring, such as a pyrrolo[3,2-c]isoquinoline. researchgate.net These strategies, which build molecular complexity in a controlled manner, are essential for accessing novel heterocyclic scaffolds. clockss.org

Precursor in the Development of Catalytic Ligands

The isoquinoline scaffold is a recognized structural motif in the design of ligands for transition metal catalysis. The nitrogen atom within the isoquinoline ring can act as a coordination site for a metal center. By functionalizing the 4-position of 1-ethylisoquinoline, it is possible to introduce additional donor atoms, thereby creating bidentate or polydentate ligands.

For example, a phosphine (B1218219) group could be introduced at the C4-position via a coupling reaction. The resulting molecule, featuring both a nitrogen and a phosphorus donor atom (a P,N-ligand), could chelate to a metal center. Such ligands are highly sought after in asymmetric catalysis, where the chiral environment created by the ligand can induce high stereoselectivity in chemical reactions. The ability to systematically modify the substituents on the isoquinoline core allows for the fine-tuning of the steric and electronic properties of the resulting ligand, which is crucial for optimizing catalyst performance.

Role in the Creation of Novel Organic Materials and Dyes

The extended π-conjugated system of the isoquinoline nucleus makes it an attractive component for the design of organic functional materials and dyes. The electronic and photophysical properties of these materials can be precisely tuned by introducing different substituents onto the isoquinoline core.

This compound serves as an ideal precursor for this purpose. Through cross-coupling reactions, electron-donating or electron-withdrawing groups can be attached at the C4-position, modulating the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This control over the electronic structure is critical for applications in:

Organic Light-Emitting Diodes (OLEDs): Where the color and efficiency of light emission depend on the molecular energy levels.

Organic Photovoltaics (OPVs): Where the efficiency of charge separation and transport is governed by the electronic properties of the donor and acceptor materials.

Dyes and Pigments: The absorption and emission wavelengths (color) can be systematically altered by chemical modification.

Strategic Intermediate in the Synthesis of Isoquinoline Derivatives Explored for Diverse Research Avenues (focused on synthesis pathways and chemical derivatization)

The versatility of this compound as a synthetic intermediate is showcased by the breadth of chemical transformations it can undergo. innospk.com Its utility extends across various research domains, particularly in the exploration of novel compounds for medicinal chemistry. researchgate.net The C4-bromo substituent provides a reliable reactive site for numerous palladium-catalyzed and other transition-metal-catalyzed cross-coupling reactions. organic-chemistry.orgmdpi.com

Key synthetic pathways include:

Suzuki-Miyaura Coupling: Forms C(sp²)–C(sp²) bonds with arylboronic acids.

Sonogashira Coupling: Creates C(sp²)–C(sp) bonds with terminal alkynes. wikipedia.org

Buchwald-Hartwig Amination: Generates C(sp²)–N bonds with various amines. wikipedia.orgorganic-chemistry.org

Stille Coupling: Forms C(sp²)–C(sp²) bonds using organotin reagents, noted for its tolerance of a wide range of functional groups. harvard.eduwikipedia.orgorganic-chemistry.orgnih.govlibretexts.org

Heck Coupling: Creates C(sp²)–C(sp²) bonds with alkenes.

Cyanation: Introduction of a nitrile (–CN) group, which is a versatile functional group that can be further hydrolyzed to a carboxylic acid or reduced to an amine.

The following table summarizes some of the key transformations involving 4-haloisoquinoline intermediates, demonstrating the compound's synthetic utility.

| Reaction Type | Coupling Partner | Catalyst System (Typical) | Bond Formed | Product Class |

|---|---|---|---|---|

| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(PPh₃)₄ / Base | C-C | 4-Aryl-1-ethylisoquinolines |

| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂ / CuI / Amine Base | C-C | 4-Alkynyl-1-ethylisoquinolines |

| Buchwald-Hartwig | R₂NH | Pd₂(dba)₃ / Ligand / Base | C-N | 4-Amino-1-ethylisoquinolines |

| Stille | R-Sn(Alkyl)₃ | Pd(PPh₃)₄ | C-C | 4-Substituted-1-ethylisoquinolines |

| Heck | Alkene | Pd(OAc)₂ / Ligand / Base | C-C | 4-Alkenyl-1-ethylisoquinolines |

This extensive reactivity profile solidifies the role of this compound as a pivotal intermediate, enabling the exploration of diverse chemical space and the synthesis of complex molecules for a wide range of research applications.

Advanced Analytical and Spectroscopic Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C, ¹⁵N NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 4-Bromo-1-ethylisoquinoline (B6255706), providing detailed information about the hydrogen, carbon, and nitrogen environments within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the isoquinoline (B145761) core and the aliphatic protons of the ethyl group. The aromatic region would likely display a set of multiplets characteristic of the substituted isoquinoline ring system. The ethyl group would present a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, with their coupling providing clear evidence of their connectivity.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all the unique carbon atoms in the molecule. The spectrum would show several signals in the aromatic region, corresponding to the nine carbons of the isoquinoline core. The presence of the bromine atom and the ethyl group would influence the chemical shifts of the adjacent carbon atoms. Two additional signals in the aliphatic region would confirm the presence of the ethyl group's methylene and methyl carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic CH | 7.5 - 8.5 | Multiplets |

| -CH₂- (Ethyl) | ~3.0 | Quartet |

| -CH₃ (Ethyl) | ~1.4 | Triplet |

| Aromatic C | 120 - 150 | Singlets |

| C-Br | ~115 | Singlet |

| -CH₂- (Ethyl) | ~30 | Singlet |

| -CH₃ (Ethyl) | ~15 | Singlet |

High-Resolution Mass Spectrometry (HRMS) and Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Weight and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is essential for determining the precise molecular weight and elemental composition of this compound. Electrospray Ionization (ESI) is a soft ionization technique commonly used to generate intact molecular ions for MS analysis.

HRMS would provide an accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the molecular formula (C₁₁H₁₀BrN). The presence of bromine would be evident from the characteristic isotopic pattern of the molecular ion peak, with two signals of nearly equal intensity separated by two mass units ([M]⁺ and [M+2]⁺).

ESI-MS analysis would typically show a prominent peak corresponding to the protonated molecule [M+H]⁺. Fragmentation analysis (MS/MS) could be performed to further confirm the structure by observing the characteristic loss of fragments, such as the ethyl group or the bromine atom.

Table 2: Expected Mass Spectrometry Data for this compound

| Ion | Expected m/z (Monoisotopic) |

| [M]⁺ (⁷⁹Br) | 235.0000 |

| [M]⁺ (⁸¹Br) | 237.0000 |

| [M+H]⁺ (⁷⁹Br) | 236.0078 |

| [M+H]⁺ (⁸¹Br) | 238.0057 |

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in the solid state. If a suitable single crystal of this compound can be grown, this method would provide definitive proof of its structure.

The resulting crystal structure would reveal bond lengths, bond angles, and intermolecular interactions, offering a complete and unambiguous picture of the molecule's solid-state conformation. This information is invaluable for understanding the compound's physical properties and its potential interactions with biological targets. As of now, the crystal structure of this compound has not been reported in the publicly available literature.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds.

Key expected absorptions include C-H stretching vibrations for the aromatic and aliphatic protons, C=C and C=N stretching vibrations characteristic of the isoquinoline ring, and a C-Br stretching vibration in the fingerprint region.

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 2960 |

| C=C and C=N Ring Stretch | 1500 - 1650 |

| C-H Bending | 1370 - 1470 |

| C-Br Stretch | 500 - 600 |

Chromatographic Techniques for Purification and Purity Assessment (e.g., Flash Column Chromatography, HPLC)

Chromatographic techniques are fundamental for the purification and purity assessment of this compound.

Flash Column Chromatography: This technique is widely used for the preparative purification of organic compounds. For this compound, a silica (B1680970) gel stationary phase would likely be employed. The mobile phase would typically be a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane), with the ratio adjusted to achieve optimal separation from impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution analytical technique used to determine the purity of a compound. A reversed-phase C18 column is commonly used for isoquinoline derivatives. The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of an acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape. The purity is determined by integrating the peak area of the compound and comparing it to the total area of all peaks in the chromatogram.

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for 4-Bromo-1-ethylisoquinoline to maximize yield and purity?

- Methodological Answer : Optimize reaction parameters such as temperature (e.g., 80–120°C), solvent polarity (e.g., DMF vs. THF), catalyst loading (e.g., Pd-based catalysts for cross-coupling), and stoichiometry of brominating agents (e.g., NBS or Br₂). Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization. Validate purity using melting point analysis and NMR spectroscopy .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Analyze chemical shifts (e.g., aromatic protons at δ 7.5–8.5 ppm, ethyl group at δ 1.2–1.5 ppm) and coupling patterns to confirm substitution patterns.

- Mass Spectrometry (MS) : Use high-resolution MS to verify molecular ion ([M+H]+) and isotopic patterns (bromine’s characteristic doublet).

- IR Spectroscopy : Identify C-Br stretching vibrations (~550–600 cm⁻¹). Compare experimental data with computational predictions (e.g., DFT) .

Q. How does the bromine substituent influence the electronic properties of 1-ethylisoquinoline?

- Methodological Answer : Perform Hammett analysis or computational studies (DFT) to quantify electron-withdrawing effects. Use cyclic voltammetry to measure redox potentials. Compare with non-brominated analogs to isolate substituent effects .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Conduct DFT calculations to model transition states and activation energies for Suzuki-Miyaura or Buchwald-Hartwig couplings. Validate predictions experimentally by correlating computed barriers with reaction yields. Use molecular docking to assess steric effects in catalytic cycles .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer : Systematically compare assay conditions (e.g., cell lines, concentrations, incubation times) across studies. Use meta-analysis to identify confounding variables. Reproduce key experiments under standardized protocols and validate purity via independent characterization (e.g., HPLC, XRD) .

Q. How can kinetic isotope effects (KIEs) and trapping experiments elucidate reaction mechanisms involving this compound?

- Methodological Answer : Design KIE studies by substituting ¹²C/¹³C or ¹H/²H at reactive sites. Use radical traps (e.g., TEMPO) or electrophile scavengers to intercept intermediates. Analyze products via GC-MS or LC-MS to infer mechanistic pathways .

Data Contradiction and Reproducibility

Q. How should researchers document synthetic procedures to ensure reproducibility?

- Methodological Answer : Follow guidelines from Beilstein Journal of Organic Chemistry:

- Experimental Section : Detail reagent grades, equipment specifications, and purification methods.

- Supporting Information : Include raw spectral data (NMR, MS) and chromatograms. Use standardized formats (e.g., .cif for XRD) .

Q. Why do reported melting points for this compound vary across studies?

- Methodological Answer : Variations arise from impurities (e.g., residual solvents) or polymorphic forms. Use differential scanning calorimetry (DSC) to confirm phase transitions. Cross-reference purity data (e.g., elemental analysis) and crystallization solvents .

Tables of Key Data

| Property | Value/Technique | Reference |

|---|---|---|

| Molecular Weight | 238.11 g/mol | |

| Expected 1H NMR Shifts | Aromatic H: 7.5–8.5 ppm; CH₂: 1.2–1.5 ppm | |

| Common Impurities | Dehalogenation byproducts, ethyl isomers |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.